Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Physical organic chemistry Process chemistry Crystallization

In patented leukotriene antagonist syntheses, premature phenol exposure derails multi-step sequences. This tetralone ester solves that: the 6-methoxy group acts as a masked phenol, surviving enolate alkylation and Grignard additions until selective penultimate-stage demethylation (Merck Frosst US 4,683,325). • Direct precursor to pharmacologically active 6-hydroxy-tetralone series. • Methyl ester enables orthogonal diversification independent of ketone modifications. • Sharp mp 109-111 °C, white crystalline form for reproducible kg-scale handling. • Stored 2-8 °C; soluble in DCM/EtOAc for easy aqueous/organic workup.

Molecular Formula C14H16O4
Molecular Weight 248.27 g/mol
CAS No. 17529-17-8
Cat. No. B7948940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate
CAS17529-17-8
Molecular FormulaC14H16O4
Molecular Weight248.27 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)C(CC2)CC(=O)OC
InChIInChI=1S/C14H16O4/c1-17-11-5-6-12-9(7-11)3-4-10(14(12)16)8-13(15)18-2/h5-7,10H,3-4,8H2,1-2H3
InChIKeyMTMJCLLEFXNRIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Methoxy-1-Tetralone-2-Acetate: Key Tetralone Intermediate


Methyl 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate (CAS 17529-17-8), also catalogued as Methyl 6-methoxy-1-tetralone-2-acetate, is a synthetically derived tetralone ester (molecular formula C14H16O4, molecular weight 248.27 g/mol) . It appears as a white crystalline solid with a melting point of 109–111 °C, a predicted boiling point of 390.1±35.0 °C, and a predicted density of 1.158±0.06 g/cm³ . The compound features a 1-oxo-1,2,3,4-tetrahydronaphthalene core bearing a methoxy substituent at the 6-position and a methyl acetate side chain at the 2-position, providing dual ketone and ester reactive handles that enable its use as a versatile building block in medicinal chemistry and organic synthesis [1].

Dual Reactive Sites

Ketone and ester handles enable orthogonal diversification.

Masked Phenol Strategy

6-Methoxy acts as latent phenol for leukotriene antagonist routes.

Process-Ready Solid

White crystalline form with defined melting behavior simplifies handling.

Methyl 6-Methoxy-1-Tetralone-2-Acetate: Irreplaceable Intermediate


The methyl ester, 6-methoxy substituent, and 1-oxo group of this compound each confer distinct chemical properties that are simultaneously required for specific synthetic transformations; substituting with the free carboxylic acid analog (CAS 17529-16-7), the ethyl ester (CAS 50558-96-8), the 6-hydroxy congener (CAS 99092-75-8), or the fully reduced form (CAS 57351-00-5) alters at least one critical parameter—melting point, solubility, hydrogen-bonding capacity, steric bulk, or electrophilic reactivity at the ketone—that can derail a multi-step synthetic sequence . In particular, the 6-methoxy group functions as a masked phenol in patented leukotriene antagonist synthetic pathways, where it is selectively deprotected to the 6-hydroxy intermediate only after downstream transformations are complete [1]. An incorrect substitution at the ester or aromatic position therefore risks both chemical incompatibility and regulatory deviation from established patent routes.

Free Acid

Higher melting point may alter solubility and processing. Differences in hydrogen-bonding and melt behavior can derail synthetic sequences.

Ethyl Ester

Increased molecular weight and lower density reduce atom economy. Distillation parameters and storage bulk differ, impacting scale-up economics.

6-Hydroxy

Premature phenol reactivity leads to side products. Free –OH competes in alkylation/acylation, disrupting patent-route chemoselectivity.

Reduced Form

Loss of ketone eliminates key synthetic handle. Without the 1-oxo group, enolate and condensation chemistry become unavailable.

Methyl 6-Methoxy-1-Tetralone-2-Acetate: Differentiation Evidence


Melting Point Advantage Over Free Carboxylic Acid

The target methyl ester (CAS 17529-17-8) exhibits a melting point of 109–111 °C, which is 56.5–59.5 °C lower than that of its direct free acid comparator, 2-(6-methoxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (CAS 17529-16-7), reported at 167.5–168.5 °C . The lower melting point of the ester facilitates melt-casting, reduces energy input for dissolution, and permits room-temperature handling as a non-hygroscopic white solid [1]. By contrast, the free acid requires elevated temperatures to melt and exhibits a higher predicted boiling point (465.7±38.0 °C vs. 390.1±35.0 °C) and density (1.239 vs. 1.158 g/cm³), which can complicate solvent selection and scale-up .

Melting Point
Reported
109–111 °C vs 167.5–168.5 °C (free acid)

Lower melting point may simplify melt-processing and recrystallization.

Cross-study comparable, vendor specification data.

Physical organic chemistry Process chemistry Crystallization

Atom Economy Benefit vs. Ethyl Ester

With a molecular weight of 248.27 g/mol, the target methyl ester is 14.03 g/mol (5.35%) lighter than the corresponding ethyl ester (CAS 50558-96-8, MW 262.30 g/mol, C15H18O4 vs. C14H16O4) . In a multi-step synthesis where the ester group is ultimately cleaved or transformed, the methyl ester offers superior atom economy—yielding less mass discarded as waste per mole of product. Additionally, the methyl ester packing density is predicted to be higher (1.158 g/cm³ vs. 1.136 g/cm³ for the ethyl ester), translating to approximately 1.9% greater mass per unit volume for bulk storage . The ethyl ester also exhibits a lower boiling point under reduced pressure (135–152 °C at 0.04 Torr vs. predicted 390.1 °C at 760 mmHg for the methyl ester), a difference that can impact distillation-based purification strategies .

Atom Economy
Data to verify
MW 248.27 vs 262.30 g/mol (ethyl ester); density 1.158 vs 1.136 g/cm³

Lighter mass may reduce waste and shipping weight.

Predicted density; supplier data not confirmed.

Medicinal chemistry Scale-up Atom economy

Masked Phenol for Leukotriene Antagonist Synthesis

In the patented synthesis of leukotriene antagonists (US 4,683,325), the 6-methoxy substituent on the tetralone core serves as a latent phenol that can be selectively unmasked via demethylation (e.g., HBr/AcOH or BBr₃) to yield the 6-hydroxy analog (CAS 99092-75-8), a direct precursor for further functionalization into potent LTD₄ and LTE₄ antagonists [1][2]. If the 6-hydroxy analog were used directly from the outset, the free phenolic –OH would compete in downstream alkylation, acylation, or organometallic reactions, leading to complex mixtures and reduced yield. The methoxy-protected form (target compound) thus enables a convergent synthetic strategy where the phenol is revealed only after the tetralone core has been fully elaborated [1].

Chemoselectivity
Class-level
6-OMe stable under enolate conditions; selectively deprotected post-functionalization

Preserves patent-route integrity for leukotriene antagonist synthesis.

Class-level inference from US 4,683,325 precedent.

Leukotriene antagonists Protecting group strategy Patent route integrity

Ketone Reactivity Advantage Over Reduced Form

The target compound retains a reactive ketone at the 1-position (confirmed by IR and NMR structural conformity specifications [1]), distinguishing it from the fully reduced analog (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid (CAS 57351-00-5), which lacks the carbonyl and therefore cannot participate in key transformations such as enolate alkylation, Grignard addition, reductive amination, or hydrazone/oxime formation [2]. The reduced analog has a lower density (1.144 g/cm³ vs. 1.158 g/cm³) and a higher predicted LogP (2.27 vs. an estimated ~1.5 for the ketone-bearing target), indicating increased lipophilicity that would alter partitioning in any biphasic reaction or biological assay . The ketone also provides a UV chromophore (λ_max ~250–260 nm for the benzoyl system) that facilitates HPLC monitoring, an advantage absent in the reduced form.

Ketone Reactivity
Class-level
1-Oxo group enables enolate, Grignard, and condensation chemistry

Doubles reactive sites for tetralone-derived library synthesis.

Class-level inference; IR/NMR structural confirmation supports.

Synthetic methodology Functional group interconversion Tetralone chemistry

Commercial Purity and Spectroscopic Consistency

The target compound is commercially available from multiple suppliers at purities of 95% (LeYan, MREDA, ChemicalBook) to 96% (AKSci), with full spectroscopic characterization including IR and NMR confirmation of structure [1]. This contrasts with the ethyl ester analog (CAS 50558-96-8), which is listed at 98% purity but from fewer suppliers and without consistently documented NMR confirmation . The free acid analog (CAS 17529-16-7) is available at ≥95% purity but shows greater supplier-to-supplier variability in specification reporting . The methyl ester's broader commercial availability and consistent specification documentation reduce procurement risk and analytical re-validation burden for GLP-adjacent research environments.

Commercial QC
Specification review
95–96% purity; IR and NMR conform to structure

Consistent documentation reduces re-validation burden.

Reported from multiple vendor datasheets.

Quality control Procurement specification Analytical chemistry

Methyl 6-Methoxy-1-Tetralone-2-Acetate: Application Scenarios


Leukotriene Antagonist Synthesis Intermediate

This compound is the direct precursor to the 6-hydroxy-tetralone intermediate used in Merck Frosst's patented leukotriene antagonist program (US 4,683,325) [1]. The 6-methoxy group preserves the latent phenol through enolate alkylation and Grignard addition steps, enabling selective demethylation at the penultimate stage to generate the pharmacologically active 6-hydroxy series. Procurement of this specific methyl ester ensures fidelity to the published patent route and avoids impurities arising from premature phenol reactivity [1][2].

Cholinesterase Inhibitor Library Scaffold

The reactive 1-oxo group enables the synthesis of hydrazones, oximes, and N-aryl pyridinium derivatives that have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors [3]. The methyl ester handle can be independently transformed (hydrolysis, amidation, reduction) without affecting ketone-derived modifications, offering orthogonal diversification for medicinal chemistry library synthesis.

Diastereoselective Tetralin Synthesis via Grignard Addition

As demonstrated by Djerassi et al. (J. Org. Chem. 1991), 1-tetralone-2-acetic acid methyl ester undergoes stereoselective arylmagnesium bromide addition followed by palladium-catalyzed hydrogenolysis to yield 1,2-cis-alkylated tetralins with established stereochemistry by X-ray crystallography [4]. The lower melting point of the methyl ester (109–111 °C) compared to the free acid (167.5–168.5 °C) facilitates low-temperature (–78 °C) Grignard reactions where the substrate must remain in solution .

Process Scale-Up with Defined Crystallinity

The compound's sharp melting point (109–111 °C), white crystalline appearance, and established storage conditions (2–8 °C, sealed, dry) provide a reproducible physical form suitable for kilogram-scale handling. In contrast, the reduced analog (CAS 57351-00-5) is described as a yellow-to-brown solid with less well-defined crystallinity, complicating large-scale purification and inventory management . The methyl ester's intermediate polarity (soluble in DCM and EtOAc, poorly water-soluble) further simplifies extractive workup in aqueous/organic biphasic systems .

Application
Selection Property
Validation Focus
Leukotriene antagonist intermediate
Masked phenol for patent route fidelity
Deprotection sequence integrity
Cholinesterase inhibitor library scaffold
Orthogonal ketone/ester handles
Diversification potential
Diastereoselective tetralin synthesis
Low-temperature solution compatibility
Stereochemical outcome via Grignard
Process scale-up
Sharp melting point and crystallinity
Physical form reproducibility
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